molecular formula C12H17ClN2 B1672103 Amiridin CAS No. 90043-86-0

Amiridin

Cat. No.: B1672103
CAS No.: 90043-86-0
M. Wt: 224.73 g/mol
InChI Key: FERZJAONQGPFCU-UHFFFAOYSA-N
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Description

Amiridin, also known as ipidacrine hydrochloride, is a pharmaceutically active compound that acts as a cholinesterase inhibitor. It is primarily used as a nootropic agent in the treatment of Alzheimer’s disease and other cognitive disorders. The compound is known for its ability to enhance memory and cognitive functions by inhibiting the breakdown of acetylcholine, a neurotransmitter essential for learning and memory .

Mechanism of Action

Target of Action

Amiridin, also known as Ipidacrine hydrochloride, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the nervous system .

Mode of Action

This compound acts as a reversible inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapses . This leads to enhanced cholinergic transmission . Additionally, this compound directly stimulates impulse transmission in the central nervous system and neuromuscular synapses by blocking membrane potassium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound increases the availability of acetylcholine, thereby enhancing cholinergic transmission . This can lead to various downstream effects, including improved cognitive function and memory, which is why this compound is used in the treatment of memory disorders .

Pharmacokinetics

It is known that this compound can rapidly enter the brain, suggesting good bioavailability .

Result of Action

The increased acetylcholine concentration resulting from this compound’s action leads to enhanced cholinergic transmission . This can improve cognitive function and memory, making this compound useful in the treatment of memory disorders of different origins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect the action of this compound . .

Biochemical Analysis

Biochemical Properties

Amiridin plays a significant role in biochemical reactions by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound interacts with potassium channels, blocking them and thus prolonging the action potential duration . This compound also modulates the activity of cholinoreceptors, influencing their plasticity and response to acetylcholine .

Cellular Effects

This compound affects various types of cells and cellular processes. In neurons, it enhances cholinergic transmission by increasing acetylcholine levels, which can improve memory and cognitive functions. It also influences cell signaling pathways by modulating the activity of cholinoreceptors and potassium channels . Furthermore, this compound has been shown to affect gene expression related to cholinergic signaling and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an acetylcholinesterase inhibitor and potassium channel blocker. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to increased cholinergic transmission. Additionally, by blocking potassium channels, it prolongs the action potential duration, enhancing synaptic transmission . This compound also directly interacts with cholinoreceptors, modulating their activity and plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can improve long-term memory in animal models, with its effects being more pronounced with prolonged use . The stability and degradation of this compound in laboratory conditions have not been extensively studied, but its long-term effects on cellular function have been noted, particularly in enhancing memory and cognitive functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve memory and cognitive functions without significant adverse effects. At higher doses, it can cause toxic effects, including overstimulation of cholinergic pathways and potential neurotoxicity . Threshold effects have been observed, with optimal dosages providing therapeutic benefits without adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to cholinergic signaling. It interacts with acetylcholinesterase, preventing the breakdown of acetylcholine and thus enhancing cholinergic transmission . The metabolic pathways of this compound also involve its interaction with potassium channels, which affects the overall metabolic flux and levels of metabolites related to cholinergic signaling .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with cholinergic receptors and potassium channels. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The distribution of this compound within tissues is influenced by its binding to cholinergic receptors and its ability to modulate potassium channels .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with acetylcholinesterase and cholinergic receptors. This localization is crucial for its activity in enhancing cholinergic transmission and modulating synaptic plasticity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amiridin is typically synthesized through a series of chemical reactions involving the cyclization of appropriate precursorsThe final product is obtained as a hydrochloride salt, which is a white or slightly creamy powder, soluble in water and acid solutions but practically insoluble in acetone, ether, or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of organic solvents and reagents, followed by purification steps such as recrystallization and chromatography to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Amiridin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced to form reduced analogs.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

Amiridin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying cholinesterase inhibition and related chemical reactions.

    Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.

    Medicine: Primarily used in the treatment of Alzheimer’s disease and other cognitive disorders.

    Industry: Utilized in the development of new nootropic agents and cognitive enhancers.

Comparison with Similar Compounds

Amiridin is often compared with other cholinesterase inhibitors such as tacrine and physostigmine. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure and pharmacological profile. Unlike tacrine, which has been associated with hepatotoxicity, this compound has a more favorable safety profile. Physostigmine, on the other hand, is a natural alkaloid with a different chemical structure but similar cholinesterase inhibitory activity .

List of Similar Compounds

  • Tacrine
  • Physostigmine
  • Donepezil
  • Rivastigmine

This compound stands out due to its unique cyclopenta[b]quinoline structure and its specific pharmacological effects on cholinergic transmission .

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;/h1-7H2,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERZJAONQGPFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238003
Record name Amiridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90043-86-0
Record name Amiridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90043-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiridin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090043860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPIDACRINE MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/107D610372
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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